N-phenylpiperidin-4-amine dihydrochloride

Catalog No.
S1786720
CAS No.
99918-43-1
M.F
C11H18Cl2N2
M. Wt
249.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-phenylpiperidin-4-amine dihydrochloride

CAS Number

99918-43-1

Product Name

N-phenylpiperidin-4-amine dihydrochloride

IUPAC Name

N-phenylpiperidin-4-amine;dihydrochloride

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.18 g/mol

InChI

InChI=1S/C11H16N2.2ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;;/h1-5,11-13H,6-9H2;2*1H

InChI Key

CNUNDCRNMZQPFD-UHFFFAOYSA-N

SMILES

C1CNCCC1NC2=CC=CC=C2.Cl.Cl

Synonyms

N-phenyl-4-piperidinamine, dihydrochloride

Canonical SMILES

C1CNCCC1NC2=CC=CC=C2.Cl.Cl

N-phenylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H16N22HClC_{11}H_{16}N_{2}\cdot 2HCl and a molecular weight of approximately 249.18 g/mol. It is commonly referred to as 4-anilinopiperidine and is classified as a hydrochloride salt. This compound appears as a white crystalline powder and is soluble in water due to the presence of two hydrochloride groups, which enhance its solubility properties .

Impurity Analysis

N-phenylpiperidin-4-amine dihydrochloride (NPP) is primarily used as an analytical reference standard in scientific research. It serves as a benchmark for identifying NPP as an impurity within other chemicals. NPP has been documented as an impurity in fentanyl, a powerful synthetic opioid, and its analogs []. By comparing the chemical properties of NPP to an unknown substance, researchers can determine if NPP is present []. This information is crucial for understanding the complete chemical composition of a substance, which is essential for safety assessments and accurate pharmacological studies.

Potential Research Applications

While the specific properties and biological effects of NPP are not extensively documented, its structural similarity to other chemicals with known pharmacological activity suggests potential research applications. Due to its chemical structure, NPP may hold promise for research into areas like central nervous system function or ligand design, but more research is needed [, ].

Typical of amines and piperidines. These include:

  • Acid-base reactions: As a basic amine, it can react with acids to form salts, such as its dihydrochloride form.
  • Nucleophilic substitutions: The nitrogen atom in the piperidine ring can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Oxidation reactions: Under certain conditions, the amine group can be oxidized to form corresponding imines or other nitrogen-containing compounds.

N-phenylpiperidin-4-amine dihydrochloride has been noted for its biological activity, particularly in pharmacological contexts. It serves as an impurity in fentanyl and related compounds, indicating its relevance in opioid research . Its potential effects include:

  • Analgesic properties: Due to its structural similarity to opioid analgesics, it may exhibit pain-relieving effects.
  • CNS activity: The compound may influence central nervous system functions, although specific mechanisms and effects require further investigation.

The synthesis of N-phenylpiperidin-4-amine dihydrochloride typically involves the following steps:

  • Starting Material: Begin with N-(tert-butoxycarbonyl)-4-piperidone.
  • Reduction Reaction: Reduce the carbonyl group to form the corresponding amine.
  • Formation of Dihydrochloride Salt: Treat the resulting amine with hydrochloric acid to yield N-phenylpiperidin-4-amine dihydrochloride .

This method is efficient and allows for the production of high-purity compounds suitable for research and pharmaceutical applications.

N-phenylpiperidin-4-amine dihydrochloride has several applications, including:

  • Pharmaceutical Research: Used as a reference standard in analytical chemistry for quality control in drug formulations.
  • Intermediate in Synthesis: Serves as a building block in the synthesis of various pharmaceutical agents, particularly those related to analgesics and anesthetics.
  • Research on Opioid Analogs: Its structural properties make it significant in studies involving opioid receptor interactions and drug design .

Studies on N-phenylpiperidin-4-amine dihydrochloride have focused on its interactions with various biological systems. Notable findings include:

  • Opioid Receptor Binding: Indications that this compound may interact with mu-opioid receptors, similar to other piperidine derivatives.
  • Toxicological Assessments: Evaluations have shown that it can cause skin irritation and eye damage upon exposure, necessitating careful handling .

Understanding these interactions is crucial for assessing safety and efficacy in therapeutic contexts.

Several compounds share structural similarities with N-phenylpiperidin-4-amine dihydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-methyl-N-phenylpiperidin-4-amineC12H20Cl2N2C_{12}H_{20}Cl_{2}N_{2}Methyl substitution increases lipophilicity
4-AnilinopiperidineC11H16N2C_{11}H_{16}N_{2}Parent structure without hydrochloride salt
N-(4-chlorophenyl)-N-(1-isopropyl)-4-piperidyl phenylacetamideC19H24ClN2C_{19}H_{24}ClN_{2}Contains chlorinated phenyl group
N-benzyl-N-(1-propyl)piperidin-4-aminesC16H24N2C_{16}H_{24}N_{2}Benzyl substitution alters receptor affinity

Uniqueness

N-phenylpiperidin-4-amine dihydrochloride stands out due to its specific structural features that allow it to act as an impurity in fentanyl, providing insights into the synthesis and modification of opioid analgesics. Its dual hydrochloride form enhances solubility compared to some similar compounds, making it more suitable for pharmaceutical applications.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

248.0847040 g/mol

Monoisotopic Mass

248.0847040 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-08-15

Explore Compound Types